molecular formula C16H20FNO3S2 B2986776 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1798034-27-1

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2986776
CAS No.: 1798034-27-1
M. Wt: 357.46
InChI Key: KTDADYNRKMWDAG-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO3S2 and its molecular weight is 357.46. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step processes, starting from commercially available reagents. One common method includes:

  • Formation of Azetidinone Intermediate: : An initial step usually involves the synthesis of an azetidinone intermediate, using a suitable nitrogen source and specific conditions to cyclize the molecule into the azetidine structure.

  • Sulfonation: : Introduction of the 4-fluorophenylsulfonyl group via sulfonation reactions with corresponding sulfonyl chloride under basic conditions.

  • Thioether Formation:

Industrial Production Methods: Scaling up the production to industrial levels would necessitate optimizing the synthetic route for efficiency, yield, and cost-effectiveness. This involves rigorous process development to ensure reproducibility and safety, often integrating automated systems and advanced purification techniques to achieve high-purity products.

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially converting the thioether group to sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Conversely, reduction reactions may target functional groups such as ketones or the sulfonyl moiety, utilizing reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at electrophilic centers, facilitated by nucleophiles like thiols or amines.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, m-CPBA.

  • Reduction: : LiAlH4, NaBH4.

  • Substitution: : Alkyl halides, nucleophiles like thiols.

Major Products Formed:

  • Sulfoxides/Sulfones: : From oxidation reactions.

  • Alcohols/Alkanes: : From reduction of ketones or sulfonyl groups.

  • New Substituted Derivatives: : From substitution reactions.

Scientific Research Applications

Chemistry: : 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone serves as a valuable intermediate in synthetic organic chemistry, aiding the development of complex molecular architectures and novel compounds for various applications.

Biology: : This compound may act as a biochemical probe, helping to study enzyme mechanisms, protein-ligand interactions, or metabolic pathways due to its unique structural features.

Medicine: : Potential pharmaceutical applications include its evaluation as a lead compound in drug discovery, targeting specific biological pathways involved in diseases, such as inflammation or cancer.

Industry: : In industrial settings, it may be used in the development of specialty chemicals, agrochemicals, or materials science, offering utility in diverse applications.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects is primarily dictated by its molecular interactions with specific targets. Potential mechanisms include:

  • Enzyme Inhibition/Activation: : Binding to the active site or allosteric sites of enzymes, thereby modulating their activity.

  • Protein-Ligand Interactions: : Interacting with proteins, influencing their structure, stability, or function.

  • Cellular Pathways: : Affecting cellular signaling pathways, potentially altering gene expression or metabolic processes.

Comparison with Similar Compounds

Compared to similar azetidinone and sulfonyl-containing compounds, 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone stands out due to the cyclopentylthio group, which imparts distinct steric and electronic properties. Similar compounds might include:

  • Azetidinones: : Varying in side chain functionalities, affecting their chemical reactivity and biological activity.

  • Sulfonyl Derivatives: : Other derivatives with differing alkyl or aryl groups, offering variations in physicochemical properties and applications.

  • Thioether Compounds: : Compounds with alternative thioether groups, altering their chemical behavior and utility.

This compound's unique combination of functional groups makes it a subject of considerable interest, providing opportunities for advancements in multiple scientific disciplines.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDADYNRKMWDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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